3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole

medicinal chemistry scaffold optimization regioisomer differentiation

3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1479021-57-2) is a bicyclic heterocyclic compound belonging to the fused cyclopentane-pyrazole class, with a molecular formula of C₁₂H₁₀Cl₂N₂ and a molecular weight of 253.13 g/mol. The compound features a 3-chloro substituent on the pyrazole ring and a meta-chlorophenyl group at the N2 position of the fused 2H,4H,5H,6H-cyclopenta[c]pyrazole scaffold, distinguishing it from its para-chloro regioisomer (CAS 1490558-04-7) and the 3-amino analog (CAS 1513091-25-2).

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 1479021-57-2
Cat. No. B6616410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole
CAS1479021-57-2
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESC1CC2=C(N(N=C2C1)C3=CC(=CC=C3)Cl)Cl
InChIInChI=1S/C12H10Cl2N2/c13-8-3-1-4-9(7-8)16-12(14)10-5-2-6-11(10)15-16/h1,3-4,7H,2,5-6H2
InChIKeyQLBPXQTVBOUQGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1479021-57-2): Procurement-Relevant Structural and Physicochemical Profile


3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1479021-57-2) is a bicyclic heterocyclic compound belonging to the fused cyclopentane-pyrazole class, with a molecular formula of C₁₂H₁₀Cl₂N₂ and a molecular weight of 253.13 g/mol . The compound features a 3-chloro substituent on the pyrazole ring and a meta-chlorophenyl group at the N2 position of the fused 2H,4H,5H,6H-cyclopenta[c]pyrazole scaffold, distinguishing it from its para-chloro regioisomer (CAS 1490558-04-7) and the 3-amino analog (CAS 1513091-25-2) . It is supplied as a research-grade building block with a typical purity specification of ≥95% and is primarily utilized in medicinal chemistry campaigns for lead generation and scaffold-hopping exercises .

Why Generic Substitution Fails for 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1479021-57-2): Evidence of Non-Interchangeability


Substituting 3-chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole with its closest commercially available analogs—the para-chloro regioisomer (CAS 1490558-04-7) or the 3-amino derivative (CAS 1513091-25-2)—introduces regiochemical and electronic perturbations that are documented to alter biological target engagement in the broader cyclopenta[c]pyrazole class [1]. The meta-chlorophenyl orientation on the N2 position of this compound confers a distinct vector angle and electron density distribution compared to the para-substituted isomer, a feature shown in SAR studies of tetrahydrocyclopenta[c]pyrazoles to modulate Cav2.2 calcium channel blocking potency and tubulin binding affinity [2][3]. Generic replacement without empirical validation therefore risks loss of the specific pharmacophore geometry required for target interaction. The quantitative evidence below details where measurable differentiation exists and where data gaps demand experimental confirmation.

Quantitative Differentiation Evidence for 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1479021-57-2) vs. Closest Analogs


Regiochemical Differentiation: Meta- vs. Para-Chlorophenyl Substitution and Implications for Target Engagement Geometry

3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1479021-57-2) bears a meta-chlorophenyl group at the N2 position, whereas its closest commercially available regioisomer, 3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1490558-04-7), carries a para-chlorophenyl substituent . In SAR studies of the broader 2,4,5,6-tetrahydrocyclopenta[c]pyrazole class, the position of aryl substituents on the pyrazole N2 is a critical determinant of Cav2.2 calcium channel inhibitory potency, with para-substituted phenyl analogs exhibiting differential activity profiles compared to meta-substituted congeners [1]. While no direct head-to-head biological comparison of these two specific regioisomers has been published, the structural divergence alters the dihedral angle between the phenyl ring and the pyrazole core, which computational docking studies of related hexahydrocyclopenta[c]pyrazoles have shown to reposition ligand contacts within the colchicine binding site on tubulin [2]. The meta-chloro orientation of CAS 1479021-57-2 provides a distinct pharmacophore vector that cannot be replicated by the para-chloro isomer.

medicinal chemistry scaffold optimization regioisomer differentiation

Electronic Differentiation: 3-Chloro vs. 3-Amino Substituent at the Pyrazole C3 Position

The target compound carries an electron-withdrawing chloro substituent at the pyrazole C3 position, whereas the closely related analog 2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine (CAS 1513091-25-2) substitutes this with an electron-donating amino group . In published hexahydrocyclopenta[c]pyrazole anti-mitotic SAR, the presence of electron-withdrawing vs. electron-donating groups at the para-position of the phenyl ring (analogous to the C3 position in the target scaffold) produced moderate differential cytotoxic effects against breast (MCF-7) and lung (A549) cancer cell lines, with electron-donating groups correlating with enhanced tubulin binding as measured by KD values [1]. Specifically, compounds bearing electron-donating para substituents exhibited stronger colchicine-site-adjacent tubulin binding than their electron-withdrawing counterparts, though all compounds showed moderate potency consistent with a non-colchicine-site binding mode [1]. While no direct comparative cytotoxicity or tubulin binding data for CAS 1479021-57-2 versus CAS 1513091-25-2 exist in the public domain, the electronic divergence at C3 is a class-recognized determinant of biological activity.

bioisostere evaluation lead optimization pharmacophore design

Class-Level Biological Precedent: N-Type Calcium Channel (Cav2.2) Inhibition by Tetrahydrocyclopenta[c]pyrazole Scaffolds

The 2,4,5,6-tetrahydrocyclopenta[c]pyrazole scaffold—of which the target compound is a direct structural congener—has been validated as a privileged chemotype for N-type calcium channel (Cav2.2) inhibition, a clinically relevant chronic pain target [1]. In the published SAR series by Winters et al. (2014), optimized tetrahydrocyclopenta[c]pyrazole analogs demonstrated Cav2.2 blockade, with at least one compound achieving in vivo efficacy in the rat complete Freund's adjuvant (CFA) inflammatory pain model [1]. The key pharmacophoric elements include the fused cyclopentane-pyrazole core and an appropriately substituted N2-aryl group—both present in CAS 1479021-57-2 . The Janssen patent family (US 8,853,418) explicitly claims cyclopentylpyrazoles with chloro substitution at the position corresponding to R3 (pyrazole C3) as N-type calcium channel blockers, providing intellectual property precedent for this substitution pattern [2]. While no Cav2.2 IC₅₀ data for CAS 1479021-57-2 itself have been published, the scaffold-class validation supports its use as a screening candidate for ion channel targets.

ion channel pharmacology pain target Cav2.2 blocker

Class-Level Biological Precedent: Anti-Mitotic Activity via Tubulin Binding in Hexahydrocyclopenta[c]pyrazole Series

Minu et al. (2016) synthesized and pharmacologically evaluated a series of mono- and di-substituted 2,3,3a,4,5,6-hexahydrocyclopenta[c]pyrazole derivatives, demonstrating in vitro anticancer activity against MCF-7 (breast) and A549 (lung) cancer cell lines via a tubulin binding mechanism [1]. Tubulin binding assays revealed that these compounds bind to microtubules in a mode similar to but not identical to colchicine, as evidenced by KD value evaluation and confirmed by colchicine-competitive binding assays [1]. The moderate cytotoxic effects were attributed to electron-donating groups on the para-position of the phenyl ring combined with the hexahydropyrazole core nucleus [1]. The target compound (CAS 1479021-57-2) shares the cyclopenta[c]pyrazole core but differs in its oxidation state (tetrahydro vs. hexahydro) and carries electron-withdrawing chloro substituents at both the C3 and N2-meta-phenyl positions, which class-level SAR predicts would modulate tubulin binding affinity in a distinct manner from the published electron-donating analogs [1]. No direct tubulin binding or cytotoxicity data exist for CAS 1479021-57-2.

anti-mitotic tubulin polymerization colchicine site

Physicochemical and Purity Benchmarking vs. Closest Commercially Available Analogs

The target compound (CAS 1479021-57-2) is specified at ≥95% purity by commercial suppliers (CheMenu catalog CM477284), matching the purity grade of its para-chloro regioisomer (CAS 1490558-04-7, catalog CM477323, ≥95%) and the 3-amino analog (CAS 1513091-25-2, Bidepharm, ≥95%) . The molecular weight is 253.13 g/mol (C₁₂H₁₀Cl₂N₂) versus 233.70 g/mol (C₁₂H₁₂ClN₃) for the 3-amino analog, reflecting the Cl→NH₂ replacement . The MDL identifier MFCD21667494 is unique to the target compound and enables unambiguous database cross-referencing . The SMILES string ClC1=C2CCCC2=NN1C1=CC(Cl)=CC=C1 confirms the endocyclic double bond at C3-C3a (tetrahydro oxidation state), distinguishing it from hexahydro analogs that bear a saturated C3-C3a bond and consequently exhibit different conformational flexibility and metabolic stability profiles . Storage recommendations (2–8°C, sealed dry) are consistent across this compound class .

quality control building block procurement purity specification

Best-Fit Research and Industrial Application Scenarios for 3-Chloro-2-(3-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole (CAS 1479021-57-2)


Scaffold-Hopping and Regioisomer SAR Exploration in Ion Channel Drug Discovery Programs

For medicinal chemistry teams pursuing N-type calcium channel (Cav2.2) blockers as chronic pain therapeutics, CAS 1479021-57-2 serves as a regioisomer probe within the validated 2,4,5,6-tetrahydrocyclopenta[c]pyrazole chemotype described by Winters et al. (2014) [1]. The meta-chlorophenyl substitution at N2 offers a distinct vector angle relative to the para-substituted congeners claimed in US Patent 8,853,418, enabling systematic exploration of aryl orientation effects on Cav2.2 potency and subtype selectivity [2]. The chloro substituent at C3 matches the R3 = chloro substitution explicitly claimed in the Janssen patent family, positioning this compound as a direct comparator for establishing structure-activity relationships around the C3 position [2].

Tubulin Pharmacology: Probing Electron-Withdrawing Substituent Effects at the Colchicine-Adjacent Binding Site

Building on the anti-mitotic hexahydrocyclopenta[c]pyrazole SAR established by Minu et al. (2016), CAS 1479021-57-2 provides an electron-withdrawing (bis-chloro) complement to the published electron-donating analogs [1]. The tetrahydro oxidation state (endocyclic C3-C3a double bond) introduces conformational rigidity absent in the hexahydro series, which may alter the presentation of the C3-chloro substituent to the colchicine-adjacent tubulin binding pocket [1][2]. This compound is suited for tubulin polymerization assays, colchicine-competitive binding studies, and cytotoxicity profiling in MCF-7 and A549 cell lines to map the electronic tolerance of the binding site.

Chemical Biology Tool Compound for Protein-Protein Interaction (PPI) Modulator Screening

The rigid bicyclic scaffold of CAS 1479021-57-2, combined with its dual chloro substitution pattern, has been noted in the broader cyclopenta[c]pyrazole class as offering potential for modulating protein-protein interactions and enzyme inhibition [1]. The fixed geometry imposed by the fused cyclopentane-pyrazole core reduces entropic penalties upon target binding relative to flexible-chain pyrazole analogs. This compound is appropriate for inclusion in diversity-oriented screening libraries targeting PPI interfaces where halogen bonding from the chloro substituents may contribute to binding affinity [1].

Building Block for Parallel Synthesis of Focused Cyclopenta[c]pyrazole Libraries

With ≥95% purity and a unique MDL identifier (MFCD21667494), CAS 1479021-57-2 is suitable as a core building block for parallel medicinal chemistry efforts [1]. The C3-chloro group serves as a synthetic handle for further functionalization via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, while the N2-meta-chlorophenyl group remains intact as a fixed pharmacophoric element during library construction [1]. This compound can be incorporated into hit-to-lead expansion libraries targeting kinases, GPCRs, or epigenetic targets where the cyclopenta[c]pyrazole core has literature precedent [2][3].

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